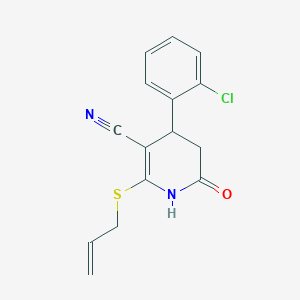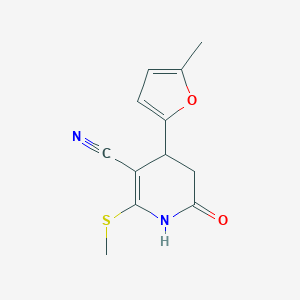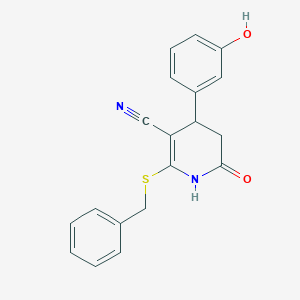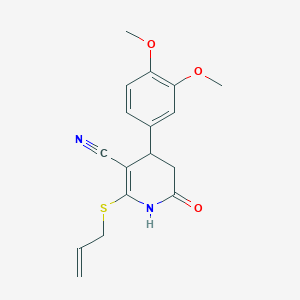
(5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a methoxy group at the 5-position and a sulfanyl-acetic acid moiety at the 2-position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid typically involves the reaction of 5-methoxy-1H-benzoimidazole with a suitable sulfanyl-acetic acid derivative. One common method involves the use of 2-mercapto-5-methoxybenzimidazole as a starting material, which is then reacted with a halogenated acetic acid derivative under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl-acetic acid moiety can also participate in various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-1H-benzimidazol-2-thiol: Similar structure but lacks the acetic acid moiety.
1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine dihydrochloride: Contains a methanamine group instead of the sulfanyl-acetic acid moiety.
(5-Methoxy-1H-benzimidazol-2-yl)methanamine hydrochloride: Similar structure but with a methanamine group.
Uniqueness
(5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is unique due to the presence of both the methoxy group and the sulfanyl-acetic acid moiety, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-15-6-2-3-7-8(4-6)12-10(11-7)16-5-9(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTNWUVHKLFAHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B378744.png)
![5-(2-furyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B378745.png)
![Ethyl 2-[(2-acetyloxybenzoyl)amino]-4-(4-phenylphenyl)thiophene-3-carboxylate](/img/structure/B378746.png)

![Ethyl 2-[3-cyano-6-oxo-4-(3-phenoxyphenyl)-2-1,4,5-trihydropyridylthio]acetate](/img/structure/B378752.png)




![Ethyl 5-cyano-6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2-methyl-4-(2-methylpropyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B378761.png)

![Methyl {[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate](/img/structure/B378764.png)

![2-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B378767.png)
